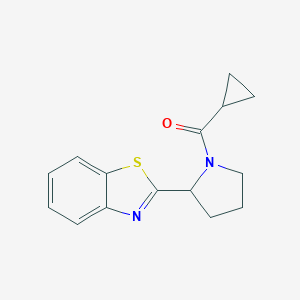![molecular formula C21H33N3O B256253 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one, also known as BEAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BEAQ belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one is not fully understood. However, it has been proposed that 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one may exert its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has also been found to modulate the activity of certain ion channels in neurons, which may contribute to its effects on neuronal activity.
Biochemical and Physiological Effects:
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in cell growth, which may contribute to its anti-cancer properties. 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to modulate the activity of certain ion channels in neurons, which may contribute to its effects on neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been extensively studied and its effects on various biological systems are well-documented. However, one limitation of using 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in lab experiments is that it may not accurately reflect the effects of natural compounds on biological systems.
Orientations Futures
There are several future directions for research on 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one. One area of interest is the development of more potent and selective derivatives of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one for use as anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one and its effects on various biological systems. Finally, studies are needed to determine the safety and toxicity of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in vivo, which will be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one can be synthesized using a multi-step process starting from 2-methyl-4-hydroxyquinoline. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with diethylamine to form a diethylamino derivative. The diethylamino derivative is then reacted with butyl bromide and subsequently with ethylamine to form 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one.
Applications De Recherche Scientifique
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to have potential applications in the field of neuroscience, where it has been studied for its effects on neuronal activity.
Propriétés
Nom du produit |
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one |
|---|---|
Formule moléculaire |
C21H33N3O |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C21H33N3O/c1-6-10-13-23(7-2)15-19-16(5)22-20-12-11-17(24(8-3)9-4)14-18(20)21(19)25/h11-12,14H,6-10,13,15H2,1-5H3,(H,22,25) |
Clé InChI |
RTKLENVHERHMBT-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)N(CC)CC)C |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)N(CC)CC)C |
SMILES canonique |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)N(CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)
![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)


![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)